Constitutional Isomerism: Isochromenylium (2-Benzopyrylium) vs. Chromenylium (1-Benzopyrylium) – Differential Regiochemistry and Natural Occurrence
Isochromenylium is the 2-benzopyrylium constitutional isomer of the 1-benzopyrylium (chromenylium) cation. This positional isomerism of the heterocyclic oxygen atom dictates fundamentally different regioselectivity in nucleophilic addition: isochromenylium reacts exclusively at the C-1 position to yield 1H-isochromenes, while chromenylium undergoes addition at C-2 or C-4, producing 2H-chromenes or 4H-chromenes. Furthermore, the 1-benzopyrylium scaffold occurs widely in nature (anthocyanidins, flavylium dyes), whereas the 2-benzopyrylium skeleton does not occur naturally, making synthetically sourced isochromenylium the sole access point to this structural space [1].
| Evidence Dimension | Regiochemistry of nucleophilic addition and natural occurrence |
|---|---|
| Target Compound Data | Isochromenylium (2-benzopyrylium): Exclusive C-1 nucleophilic addition; zero natural occurrence |
| Comparator Or Baseline | Chromenylium (1-benzopyrylium): C-2/C-4 nucleophilic addition; widespread natural occurrence in anthocyanidins and flavylium natural products |
| Quantified Difference | Qualitative difference in regioselectivity (C-1 vs C-2/C-4); binary distinction in natural occurrence (absent vs abundant) |
| Conditions | Nucleophilic addition under standard organic reaction conditions; natural product chemical space survey |
Why This Matters
A procurement specification for 2-benzopyrylium chemistry cannot be fulfilled by the far more commercially available 1-benzopyrylium salts (flavylium, anthocyanidin dyes), as the constitutional isomerism leads to fundamentally different reaction outcomes.
- [1] Hepworth, J.D.; Gabbutt, C.D.; Heron, B.M. Benzopyryliums and benzopyrones: reactions and synthesis. In: Comprehensive Heterocyclic Chemistry III, 2008, Vol. 7, pp. 727–872. Plus: ChEBI entries CHEBI:36119 (isochromenylium) and CHEBI:36114 (chromenylium). View Source
